molecular formula C10H15ClN2O2S B1519480 4-(aminomethyl)-N-cyclopropylbenzenesulfonamide hydrochloride CAS No. 1170903-26-0

4-(aminomethyl)-N-cyclopropylbenzenesulfonamide hydrochloride

Cat. No. B1519480
M. Wt: 262.76 g/mol
InChI Key: GLZGCJSPMQEJSQ-UHFFFAOYSA-N
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Description

Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group (-NH2CH2-). They are often used as intermediates in the synthesis of other compounds .


Synthesis Analysis

The synthesis of aminomethyl compounds can vary greatly depending on the specific compound. For example, 4-aminomethylbenzonitrile hydrochloride can be synthesized from 4-cyanobenzylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds also varies. For instance, 4-Aminomethylphenylboronic acid hydrochloride has a molecular weight of 187.43 .


Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary. For example, 4-Aminomethylphenylboronic acid hydrochloride is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antimicrobial Activity : Compounds like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide show significant antimicrobial activity against various strains of bacteria and fungi, surpassing the efficacy of parent compounds like 8-hydroxyquinoline and sulfonamide (Vanparia et al., 2010).

Anticancer Applications

  • Carbonic Anhydrase Inhibition : Novel derivatives of 4-(aminomethyl)benzenesulfonamide hydrochloride display inhibitory activity against human carbonic anhydrase isozymes, which are relevant in cancer treatment. Some of these compounds demonstrated selective cytotoxic effects toward specific cancer cells (Żołnowska et al., 2018).
  • Pro-Apoptotic Effects : Certain sulfonamide derivatives, including those related to 4-(aminomethyl)benzenesulfonamide hydrochloride, have been found to induce apoptosis in cancer cells, potentially mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).

Chemical Synthesis and Stability

  • Facilitation of Chemical Reactions : The presence of compounds like 4-aminobenzenesulfonamide can significantly accelerate certain chemical reactions, such as SNAr displacement reactions, in specific solvents (Whitfield et al., 2003).
  • Solubility and Thermodynamics : Research on the solubility of 4-aminobenzenesulfonamide in various solvents provides insights into its solution thermodynamics, crucial for its application in different chemical processes (Asadi et al., 2020).

Catalysis and Material Science

  • Oxidation Catalysis : Sulfonamide-substituted compounds, including those derived from 4-aminobenzenesulfonamide, have been used in the oxidation of olefins, demonstrating notable stability and efficiency (Işci et al., 2014).

Anticonvulsant Properties

  • Potential Anticonvulsant Agents : Benzenesulfonamide derivatives, including 4-aminobenzenesulfonamide, have been investigated for their anticonvulsant activities, showing promise as new agents for treating epilepsy (Wang et al., 2015).

Additional Applications

  • Textile Industry : 4-Aminobenzenesulfonamide derivatives have been utilized in treating cotton fabrics to impart durable antimicrobial properties, enhancing the functionality of textiles (Son et al., 2006).

Safety And Hazards

Aminomethyl compounds can pose various safety hazards. For instance, 4-Aminomethylphenylboronic acid hydrochloride can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4-(aminomethyl)-N-cyclopropylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9;/h1-2,5-6,9,12H,3-4,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZGCJSPMQEJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride

CAS RN

1170903-26-0
Record name 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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